2-Chloro-1,3,5-triazine

Descripción

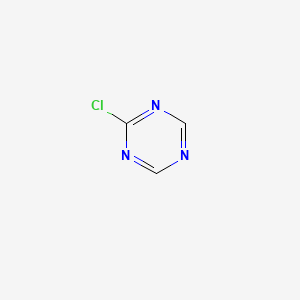

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSVYUUXJSMGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210524 | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-86-2 | |

| Record name | s-Triazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Electronic Characterization of 2 Chloro 1,3,5 Triazine

Molecular Geometry and Conformations

The 1,3,5-triazine (B166579) ring, the core of 2-Chloro-1,3,5-triazine, is a planar, six-membered aromatic heterocycle, analogous to benzene (B151609) but with three nitrogen atoms replacing carbon-hydrogen units. wikipedia.orgwikipedia.org This planarity is a key feature of its geometry. In substituted triazines, such as 2-chloro-4-methoxy-6-methyl-1,3,5-triazine, the molecule has been observed to possess crystallographic Cs symmetry. iucr.org

The bond lengths and angles within the triazine ring deviate from the ideal 120° of a perfect hexagon due to the presence of the more electronegative nitrogen atoms. Experimental data from related triazine structures show that the ring angles at the nitrogen atoms are typically more acute (around 112-115°), while the angles at the carbon atoms are more obtuse (around 124-128°). iucr.org The C-N bond lengths within the ring are generally in the range of 1.320 to 1.346 Å. iucr.org In derivatives, the conformation can be influenced by substituents. For instance, in 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, restricted rotation around the amino-triazine bond can lead to the existence of multiple conformers in solution. mdpi.comresearchgate.net Similarly, piperidine (B6355638) rings attached to a triazine core have been shown to adopt chair conformations. nih.gov

| Parameter | Typical Value | Reference |

| C-N Ring Bond Length | 1.320 - 1.346 Å | iucr.org |

| N-C-N Bond Angle | ~124 - 128° | iucr.org |

| C-N-C Bond Angle | ~112 - 115° | iucr.org |

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide significant insights into the electronic properties of this compound and its derivatives. updatepublishing.comfrontiersin.orgresearchgate.netvipslib.com

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability. For 1,3,5-triazine derivatives, the HOMO-LUMO gap can be tuned by altering the substituents on the triazine ring. nasc.ac.in For instance, the introduction of donor and acceptor groups can modify the energy levels. nasc.ac.in In studies of related donor-acceptor systems involving a triazine unit, the HOMO is typically located on the electron-donating moiety, while the LUMO is primarily centered on the electron-accepting triazine ring. unige.ch This charge transfer character is affirmed by the analysis of frontier molecular orbitals. researchgate.netvipslib.com The HOMO-LUMO energy gap for a related triazine derivative has been calculated to be 4.4871 eV. irjweb.com

Charge Distribution and Electrostatic Potentials

The presence of three electronegative nitrogen atoms in the 1,3,5-triazine ring leads to a non-uniform charge distribution. The nitrogen atoms create regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the carbon atoms are more electron-deficient. This electron-deficient nature makes the triazine ring prone to nucleophilic aromatic substitution, a reaction that is more difficult in benzene. wikipedia.orgbenthamdirect.com Molecular electrostatic potential (MEP) maps are used to visualize this charge distribution. In these maps, red areas indicate regions of negative potential (electron-rich), often localized around the nitrogen atoms, while blue areas represent positive potential (electron-poor), typically found on the carbon atoms and any attached electron-withdrawing groups. acs.org Natural Bond Orbital (NBO) analysis is another computational method used to study charge delocalization and hyperconjugative interactions within the molecule. updatepublishing.com

Tautomerism and Isomerism in Triazine Derivatives

The chemical behavior of triazine derivatives is also influenced by the potential for tautomerism and isomerism.

Triazines exist in three basic isomeric forms, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and the most common, 1,3,5-triazine. wikipedia.orgbenthamdirect.comresearchgate.net this compound specifically refers to the symmetrical (s-triazine) isomer. wikipedia.org

In addition to these constitutional isomers, substituted triazines can exhibit tautomerism. For example, aminotriazines can exist in equilibrium between amino and imino tautomeric forms. mdpi.commdpi.com This tautomerism can be influenced by factors such as the solvent. mdpi.com Furthermore, rotational isomerism (or conformational isomerism) can occur due to hindered rotation around single bonds, such as the bond between a substituent and the triazine ring. mdpi.commdpi.com This has been observed in 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, where multiple isomers due to restricted rotation have been detected at low temperatures. researchgate.net

Aromaticity and Stability of the 1,3,5-Triazine Ring System

The 1,3,5-triazine ring is considered an aromatic system, as it is a planar, cyclic, conjugated molecule that follows Hückel's rule. wikipedia.org However, its resonance energy is significantly lower than that of benzene, which contributes to its distinct reactivity. benthamdirect.com The presence of the three nitrogen atoms makes the ring electron-deficient. rsc.org

Despite its lower resonance energy, the s-triazine ring system is remarkably stable. uri.edu Thermal analysis has shown that the triazine ring itself resists decomposition at temperatures up to 550°C, with decomposition primarily involving the substituents. uri.edu The stability of the ring is also influenced by its substituents. Electron-withdrawing groups can decrease the electron density in the ring, potentially weakening the C=N bonds and reducing the stability of the triazine unit. rsc.org Conversely, the stability of triazine nucleosides has been found to be greater when the triazine ring is electron-deficient. rsc.orgnih.gov The gain in aromaticity during the final ring-closing step of synthesis is a significant driving force for the formation of the triazine ring. acs.org

Advanced Synthetic Methodologies for 2 Chloro 1,3,5 Triazine and Its Derivatives

Synthesis from Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

Cyanuric chloride is a versatile and cost-effective starting material for producing a vast range of mono-, di-, and trisubstituted 1,3,5-triazine (B166579) derivatives. nih.gov Its utility stems from the differential reactivity of its three chlorine atoms, which can be sequentially replaced through nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.orgmdpi.com

Controlled Nucleophilic Aromatic Substitution (SNAr) Reactions

The foundational method for functionalizing cyanuric chloride is the SNAr reaction. The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, facilitates attack by nucleophiles. The key to synthesizing specific derivatives, such as the target 2-chloro-4,6-disubstituted-1,3,5-triazines, lies in precisely controlling the extent of this substitution. arkat-usa.orgresearchgate.net

The sequential substitution of the chlorine atoms on the cyanuric chloride ring is possible due to the decreasing reactivity of the triazine core with each successive substitution by an electron-donating nucleophile. mdpi.comarabjchem.orgresearchgate.net This inherent property allows for the controlled, stepwise introduction of different functional groups. This reactivity profile is critical for creating non-symmetrical triazine derivatives. troindia.in

The general principle for this stepwise functionalization is based on temperature control:

First Substitution: Occurs at low temperatures, typically around 0–5 °C. arkat-usa.orgmdpi.com

Second Substitution: Requires moderately higher temperatures, often at room temperature or slightly above (e.g., 25-40 °C). arkat-usa.orgarabjchem.orgijcps.org

Third Substitution: Necessitates significantly more vigorous conditions, such as heating or reflux, to replace the final, least reactive chlorine atom. arkat-usa.orguc.pt

This temperature-dependent strategy enables the synthesis of monosubstituted (e.g., 2,4-dichloro-6-substituted-1,3,5-triazine), disubstituted (e.g., 2-chloro-4,6-disubstituted-1,3,5-triazine), and fully substituted triazines with high selectivity. nih.govarabjchem.org For instance, reacting cyanuric chloride with one equivalent of a nucleophile at 0 °C yields the monosubstituted product, which can then be isolated and reacted with a second nucleophile at an elevated temperature to achieve a disubstituted product. nih.govuc.pt

| Step | Reactants | Temperature | Duration | Product |

|---|---|---|---|---|

| 1 | Cyanuric chloride + L-leucine methyl ester | -10 °C to 5 °C | 30 min | Monosubstituted triazine |

| 2 | Product from Step 1 + Porphyrin derivative | 30 °C | 24 h | Disubstituted triazine |

| 3 | Product from Step 2 + DO3A derivative | 60 °C | 72 h | Trisubstituted final product |

The reactivity of the remaining chlorine atoms on the triazine ring is heavily influenced by the electronic properties of the substituents already introduced. arabjchem.org

Electron-Donating Groups (EDGs): Nucleophiles such as amines (-NHR) or alkoxides (-OR) are electron-donating. When one chlorine atom is replaced by an EDG, the electron density of the triazine ring increases. This "deactivates" the ring towards further nucleophilic attack, making the subsequent substitution of the remaining chlorine atoms more difficult and requiring harsher reaction conditions. mdpi.comsci-hub.ru For example, the introduction of an amino group significantly decreases the reactivity of the other C-Cl bonds. mdpi.com The rate of hydrolysis for a monochlorotriazinyl dye was found to be slower when an amino group was present compared to an alkylthio group, as the nitrogen atom's lone pair deactivates the ring more effectively. sapub.org

Electron-Withdrawing Groups (EWGs): Conversely, introducing an electron-withdrawing group enhances the reactivity of the remaining chlorine atoms. nih.gov While less common in standard syntheses, this principle can be exploited. In a notable reversal of the typical reactivity pattern, the use of tertiary amines as nucleophiles leads to the formation of quaternary ammonium (B1175870) substituents. These positively charged groups are strongly electron-withdrawing, which activates the triazine ring and makes each subsequent substitution proceed more vigorously than the last. sci-hub.ru This "umpolung" or reversal of substituent effect facilitates the complete substitution of all chlorine atoms under milder conditions. sci-hub.ru Research has also shown that substituting the triazine ring with phenoxy or 2,2,2-trifluoroethoxy groups (EWGs) slightly increases reactivity for subsequent reactions. nih.gov

Optimization of Reaction Conditions: Temperature and Solvent Effects

Beyond the fundamental stepwise control, the optimization of reaction temperature and the choice of solvent are crucial for maximizing the yield and purity of 2-chloro-4,6-disubstituted triazines.

Temperature: As established, precise temperature control is the primary tool for selective substitution. researchgate.netijcps.org For the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), a common method involves reacting cyanuric chloride with a nucleophile like sodium methoxide. The reaction is initiated at a low temperature (5-10 °C) to control the initial substitution, followed by warming to room temperature and then reflux to drive the reaction to the desired disubstituted stage while minimizing the formation of the trisubstituted byproduct. google.com Another protocol generates the monosubstituted intermediate at 0-30 °C before raising the temperature to 35-70 °C to form the disubstituted product. google.com

Solvent: The solvent plays a significant role in reactant solubility, reaction rate, and even the reaction pathway.

Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used. nih.govarabjchem.orggoogle.com THF is a common solvent for reactions with organometallic reagents or other sensitive nucleophiles. chemicalbook.com DMF is often used when higher temperatures are needed for the second or third substitution. arabjchem.orggoogle.com

Mixed Solvents: An ethanol-acetone mixture has been identified as an effective medium for synthesizing 2-chloro-4,6-dithiocarbamido-1,3,5-triazines, providing high yields (85%) in a shorter time (1 hour) compared to using acetone (B3395972) alone. ijcps.org

Protic Solvents: The presence of a protic solvent like acetic acid in an acetonitrile-ethanol mixture can alter the solvent properties (e.g., hydrogen bonding) and the chemical potentials of the reactants, leading to an increased reaction rate. zenodo.org

| Solvent | Nucleophile | Temperature Profile | Yield | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Sodium methoxide | Cool to 5-10 °C, then warm to RT (2h), then reflux (2.5h) | Up to 91% | google.com |

| Methanol/Water | Methanol/Sodium bicarbonate | Drip at 0-30 °C, then raise to 35-70 °C | Not specified | google.com |

| Tetrahydrofuran (THF) | Phenylboronic acid | 70 °C | 94.1% | chemicalbook.com |

Emerging Synthetic Approaches

In line with the growing demand for sustainable chemical manufacturing, research has focused on developing greener and more efficient methods for synthesizing triazine derivatives. These approaches aim to reduce solvent use, energy consumption, and reaction times.

Green Chemistry Protocols: Microwave-Assisted and Solvent-Free Syntheses

Green chemistry principles are being increasingly applied to the synthesis of 1,3,5-triazine derivatives, offering significant advantages over conventional methods. ijcps.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times, often from hours to minutes, while improving yields and product purity. arkat-usa.orgresearchgate.net This technique offers a convenient route for the synthesis of substituted 1,3,5-triazines. researchgate.net For example, the reaction of a disubstituted chlorotriazine with an amine nucleophile under microwave irradiation at 150 °C can be completed in just 5-10 minutes. arkat-usa.org In another study, a microwave-assisted method using DMF as the solvent and a phase-transfer catalyst achieved yields of up to 88% in only 150 seconds. mdpi.com

Solvent-Free Synthesis: Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reactions, often facilitated by microwave irradiation or mechanochemistry, simplify purification, reduce waste, and lower environmental impact. arkat-usa.orgresearchgate.net

Microwave-Assisted Solvent-Free: The synthesis of N,N-disubstituted triazines has been successfully performed by irradiating a mixture of a chlorotriazine and an amine nucleophile in the absence of any solvent. arkat-usa.org This method provides high yields in short reaction times.

Mechanochemistry: Ball milling offers a solvent-free alternative for the amination of cyanuric chloride. Reacting cyanuric chloride with ammonium carbonate in a ball mill for 2 hours can produce 6-chloro-1,3,5-triazine-2,4-diamine (B21410) in 68% yield with over 95% purity, completely avoiding the use of toxic solvents.

Aqueous Media Synthesis: To further enhance sustainability, sonochemistry (the use of ultrasound) has been developed for the efficient synthesis of 1,3,5-triazine derivatives in aqueous media, minimizing the reliance on organic solvents. Ultrasonic irradiation can significantly shorten reaction times to as little as 5 minutes while maintaining high yields. mdpi.comnih.gov

| Method | Conditions | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Reflux in 1,4-dioxane | Hours | Moderate | Standard procedure | researchgate.net |

| Microwave-Assisted (Solvent) | DMF, TBAB, 150 °C | 2.5 minutes | Up to 88% | Drastic time reduction | mdpi.com |

| Microwave-Assisted (Solvent-Free) | Neat reactants, 150 °C | 5-15 minutes | 57-58% | No solvent waste | arkat-usa.org |

| Sonochemistry (Aqueous) | Ultrasound, aqueous media | 5 minutes | >75% | Avoids organic solvents | mdpi.com |

| Mechanochemistry (Solvent-Free) | Ball milling | 2 hours | 68% | Scalable, no solvent |

One-Pot Synthetic Strategies for Multi-Substituted Triazines

The synthesis of multi-substituted triazines, particularly those with different substituents at the 2, 4, and 6 positions, has been significantly advanced by the development of one-pot synthetic strategies. These methods offer considerable advantages over traditional stepwise approaches, including reduced reaction times, higher yields, and simplified purification processes by eliminating the need to isolate intermediates. nih.gov The foundation of these strategies typically lies in the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a readily available and cost-effective starting material. nih.govmdpi.com

The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, a property that is exploited for controlled, sequential substitution. The first chlorine atom can be substituted at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. nih.gov This differential reactivity allows for the stepwise introduction of various nucleophiles—such as aryloxy, arylamino, or arylthio groups—in a single reaction vessel to produce unsymmetrically substituted triazines in good yields. nih.gov

Recent advancements have incorporated catalytic systems to further enhance the efficiency and scope of one-pot syntheses. For instance, an efficient methodology for the Ullmann-type Cu(I)-catalyzed synthesis of di- and trisubstituted 1,3,5-triazine derivatives has been reported. nih.gov In this approach, a copper(I) catalyst supported on a macroporous resin facilitates the reaction between a dichlorotriazinyl derivative and various nucleophiles. nih.gov This catalyzed one-pot reaction not only shortens reaction times compared to traditional methods but can also lead to higher product yields. nih.gov

Another powerful one-pot method involves sequential, palladium-catalyzed Suzuki coupling reactions. mdpi.com This technique is highly effective for synthesizing unsymmetrically trisubstituted aryl-s-triazines. By carefully controlling reaction conditions, such as solvent and temperature, mono-, di-, and tri-substitution of cyanuric chloride with different aryl boronic acids can be achieved with high selectivity and efficiency. The first coupling is typically conducted at a lower temperature (e.g., 60 °C), and the subsequent coupling at a higher temperature (e.g., 100 °C), leveraging the reduced reactivity of the remaining chlorine atoms after the initial substitution. mdpi.com

Furthermore, one-pot protocols for the synthesis of fused triazine systems, such as nih.govmdpi.comCurrent time information in Bangalore, IN.triazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.nih.govtriazines, have been developed. These methods can involve the N-bromosuccinimide (NBS) mediated oxidative C–N bond formation from substituted 2-hydrazinyl-1,3,5-triazines, followed by a Dimroth-type rearrangement facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final products in good to excellent yields. rsc.org

Table 1: Comparison of One-Pot Synthetic Strategies for Multi-Substituted Triazines

| Strategy | Starting Material | Key Reagents/Catalyst | Key Feature | Outcome | Reference |

|---|---|---|---|---|---|

| Sequential Nucleophilic Substitution | 2,4,6-Trichloro-1,3,5-triazine | Nucleophiles (e.g., phenols, amines), Base (e.g., DIPEA) | Temperature-controlled sequential addition of nucleophiles. | Access to molecules with three different substituents without isolating intermediates. | nih.gov |

| Ullmann-Type Reaction | Dichlorotriazinyl benzenesulfonamide | Nucleophiles, Supported Cu(I) catalyst | Catalytic system shortens reaction times and improves yields. | Efficient one-pot synthesis of trisubstituted s-triazine derivatives. | nih.gov |

| Sequential Suzuki Coupling | 2,4,6-Trichloro-1,3,5-triazine | Aryl boronic acids, Pd(PPh₃)₂Cl₂ | Highly selective C-C bond formation for aryl-substituted triazines. | High-yield protocol for unsymmetrically trisubstituted aryl s-triazines. | mdpi.com |

| Oxidative C–N Cyclization/Rearrangement | 2-Hydrazinyl-1,3,5-triazines, Aldehydes | NBS, DBU | Formation of fused heterocyclic systems via Dimroth rearrangement. | Efficient synthesis of nih.govmdpi.comCurrent time information in Bangalore, IN.triazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.nih.govtriazines. | rsc.org |

Preparation of Specific 2-Chloro-1,3,5-triazine Derivatives

The synthesis of specific this compound derivatives is most commonly achieved through the controlled nucleophilic substitution of two chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (TCT). The remaining chlorine atom serves as a reactive site for further functionalization or as an integral part of the final molecule's structure.

The synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has also been reported. These compounds are prepared through the reaction of cyanuric chloride with the corresponding aminopyrazole in a suitable solvent. The resulting derivatives exist as a mixture of isomers in solution, and their structures have been confirmed using various spectroscopic methods. The solid-state structure of one such derivative was determined by X-ray crystallography, revealing a 4,6-diamino-1,3,5-triazine tautomeric form stabilized by hydrogen bonds. researchgate.net

Furthermore, a series of 2-chloro-4-methoxy-6-(peptidyl)-1,3,5-triazines have been synthesized as intermediates for potential anticancer agents. nih.govd-nb.info The synthesis starts with 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) (DCMT). In a typical procedure, a dipeptide methyl ester (e.g., H-Ala-Ala-OMe) is reacted with DCMT in the presence of a base like sodium bicarbonate (NaHCO₃) in a solvent mixture. nih.govd-nb.info This nucleophilic substitution reaction selectively replaces one of the remaining chlorine atoms with the peptide moiety, affording the target 2-chloro derivative in very high yields (typically >95%). nih.govd-nb.info

Table 2: Synthesis of Specific this compound Derivatives

| Product Name | Starting Materials | Key Reagents/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Cyanuric chloride, Sodium methoxide | N,N-Dimethylformamide (DMF), Heptane (for recrystallization) | 91.25% | google.com |

| 2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines | Cyanuric chloride, Aminopyrazoles | Not specified | Not specified | researchgate.net |

| 2-Chloro-4-methoxy-6-(NH-Ala-Ala-OMe)-1,3,5-triazine | 2,4-Dichloro-6-methoxy-1,3,5-triazine, HCl*H-Ala-Ala-OMe | NaHCO₃ | 97.6% | nih.govd-nb.info |

| 2-Chloro-4-methoxy-6-(NH-Ser-Ala-OMe)-1,3,5-triazine | 2,4-Dichloro-6-methoxy-1,3,5-triazine, HCl*H-Ser-Ala-OMe | NaHCO₃ | 95.8% | nih.govd-nb.info |

| 2-Chloro-4-methoxy-6-(NH-Lys(Boc)-Ala-OMe)-1,3,5-triazine | 2,4-Dichloro-6-methoxy-1,3,5-triazine, H-Lys(Boc)-Ala-OMe | NaHCO₃ | 96.2% | nih.govd-nb.info |

| 2-Chloro-4-methoxy-6-(NH-Trp(Boc)-Ala-OMe)-1,3,5-triazine | 2,4-Dichloro-6-methoxy-1,3,5-triazine, H-Trp(Boc)-Ala-OMe | NaHCO₃ | 97.1% | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1,3,5 Triazine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The 1,3,5-triazine (B166579) ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org The chlorine atom in 2-chloro-1,3,5-triazine is a good leaving group, readily replaced by a variety of nucleophiles. This reactivity is fundamental to the synthesis of a wide array of substituted triazine derivatives. csic.es The SNAr reactions of 2-chloro-1,3,5-triazines are influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the triazine ring. csic.esfrontiersin.org

Kinetics and Thermodynamics of SNAr Reactions

The kinetics of SNAr reactions involving 2-chloro-1,3,5-triazines have been the subject of detailed investigation. For instance, the reaction of 2-chloro-5-nitropyrimidine (B88076) with primary and secondary alicyclic amines in aqueous solution was studied to understand the reaction mechanism. frontiersin.orgnih.gov Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often used to probe the transition state structure and the reaction mechanism. frontiersin.org

Computational studies, particularly using density functional theory (DFT), have been employed to investigate the thermodynamics of these reactions. For example, the hydrolysis of atrazine (B1667683) and related 2-chloro-s-triazines was studied, with calculated free energies of hydrolysis indicating that the reaction is not significantly affected by the alkyl substituents on the side-chain amine nitrogens. nih.gov These computational approaches provide valuable insights into the energetics of both reactants and transition states, complementing experimental kinetic data. nih.govresearchgate.net

The table below presents a summary of kinetic data for the reaction of 2-chloro-5-nitropyrimidine with various amines in aqueous solution at 25°C. nih.gov

| Nucleophile | pKa | kN (M-1s-1) |

| Piperidine (B6355638) | 11.12 | 1.26 x 103 |

| Pyrrolidine | 11.27 | 2.51 x 103 |

| Morpholine | 8.33 | 1.58 x 102 |

| Piperazine | 9.81 | 6.31 x 102 |

Role of Leaving Group and Nucleophile Characteristics

The nature of both the leaving group and the nucleophile significantly influences the rate and mechanism of SNAr reactions on the triazine core.

Leaving Group: The chloride ion is an effective leaving group in these reactions. nih.gov The reactivity order in activated aryl halides often follows F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov This counterintuitive order, where the most electronegative halogen is the best leaving group, is attributed to several factors, including the high polarization of the C-F bond which strongly attracts the incoming nucleophile. nih.gov

Nucleophile: The reactivity of the nucleophile is a key determinant of the reaction rate. libretexts.org Stronger nucleophiles generally lead to faster reactions. libretexts.org The characteristics of the nucleophile, such as its basicity, polarizability, and steric bulk, all play a role. csic.esfrontiersin.org For instance, in the functionalization of 2,4,6-trichloro-1,3,5-triazine (TCT), the preferential order of incorporation for different nucleophiles was found to be alcohol > thiol > amine. frontiersin.org However, the presence of an amine substituent on the triazine ring can prevent the subsequent incorporation of other types of nucleophiles. csic.es

The table below illustrates the effect of the nucleophile on the reaction with 2,4,6-trichloro-1,3,5-triazine (TCT) at 0°C. frontiersin.org

| Nucleophile | Product |

| Alcohol | 2-Alkoxy-4,6-dichloro-1,3,5-triazine |

| Thiol | 2-Thio-4,6-dichloro-1,3,5-triazine |

| Amine | 2-Amino-4,6-dichloro-1,3,5-triazine |

Concerted vs. Stepwise Mechanisms in Triazine SNAr

The mechanism of SNAr reactions is often debated, with evidence supporting both concerted and stepwise pathways. nih.govacs.org The traditional textbook mechanism involves a two-step addition-elimination process via a discrete Meisenheimer intermediate. nih.govharvard.edu However, a growing body of evidence from both experimental and computational studies suggests that many SNAr reactions, particularly those involving heterocyclic systems like triazines, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. acs.orgharvard.eduresearchgate.net

Computational studies have been instrumental in delineating the factors that favor one mechanism over the other. acs.org For example, DFT calculations on the reaction of 5-bromo-1,2,3-triazines with phenols suggested a concerted SNAr pathway. acs.org Similarly, a computational study on the acid-catalyzed hydrolysis of atrazine indicated a concerted SNAr mechanism. nih.gov The choice between a stepwise and concerted mechanism can be influenced by the substrate's electron affinity, the nature of the leaving group, and the nucleophile. nih.govacs.org Generally, electron-deficient systems with good leaving groups are more likely to undergo concerted SNAr reactions. frontiersin.orgharvard.edu

Reactions with Diverse Nucleophiles

The electrophilic nature of the carbon atom bearing the chlorine in this compound allows for reactions with a wide range of nucleophiles, leading to the synthesis of various functionalized triazine derivatives.

Amine-Mediated Functionalization

Amines are common nucleophiles used to functionalize 2-chloro-1,3,5-triazines. Primary and secondary amines readily displace the chlorine atom to form amino-substituted triazines. researchgate.net These reactions are often carried out under mild conditions, sometimes with a base to neutralize the liberated HCl. The resulting aminotriazines are important intermediates in the synthesis of various biologically active compounds and materials. researchgate.net For example, 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been prepared and studied for their applications in crystal engineering. researchgate.net The reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with tertiary amines can lead to the formation of triazinylammonium salts, which are useful dehydrocondensing agents for amide synthesis. jst.go.jpresearchgate.netnih.govunits.it

The table below shows examples of amine-mediated functionalization of chlorotriazines.

| Chlorotriazine | Amine | Product | Reference |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylamine | 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine | |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | N-methylmorpholine | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | sigmaaldrich.com |

Alkoxide and Thiol Substitution Reactions

Alkoxides and thiols are also effective nucleophiles for the substitution of the chlorine atom in 2-chloro-1,3,5-triazines. Reactions with alkoxides, typically carried out in the presence of a base, yield alkoxy-substituted triazines. Similarly, thiols react to form thioether derivatives. thieme-connect.de These substitution reactions are crucial for the synthesis of a diverse range of triazine compounds with applications in various fields, including materials science and medicinal chemistry. thieme-connect.de For instance, 2-chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine is an intermediate for bioactive molecules.

The table below provides examples of substitution reactions with alkoxides and thiols.

| Chlorotriazine | Nucleophile | Product | Reference |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Sodium bicarbonate in THF/alcohol | 2-Phenoxy-4,6-dialkoxy-1,3,5-triazines | |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Isopentylthiol | 2-Chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine | |

| Amino-substituted 2-chlorotriazines | Sulfur, then dimethyl sulfate | 2-(Methylsulfanyl)-1,3,5-triazines | thieme-connect.de |

Reactions with Grignard Reagents and Organometallics

The chlorine substituent at the 2-position of the 1,3,5-triazine ring is highly susceptible to nucleophilic substitution, making it a versatile handle for carbon-carbon bond formation through reactions with organometallic reagents. Grignard reagents (R-Mg-X) and other organometallics, such as organolithium and organozinc compounds, readily displace the chloride to yield 2-substituted-1,3,5-triazines. researchgate.net These reactions are often facilitated by transition-metal catalysts, which enhance efficiency and selectivity.

Palladium and nickel complexes are frequently employed as catalysts in these cross-coupling reactions. researchgate.net For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine undergoes coupling with organostannanes, Grignard reagents, organoalanes, and organozinc halides in the presence of palladium or nickel catalysts to afford 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to excellent yields. researchgate.net Cobalt-catalyzed cross-couplings have also been reported as an effective method. thieme-connect.de

The reaction of a chloro-triazine with an organolithium reagent, such as 9-anthryl lithium, in the presence of a palladium catalyst like PdCl₂(dppf)₂ or Pd(PPh₃)₄, can produce complex, propeller-shaped triazine derivatives. rsc.org Depending on the stoichiometry and specific chloro-triazine used (e.g., 1,3,5-trichlorotriazine or 2-chloro-4,6-dimethoxy-1,3,5-triazine), mono-, di-, or tri-substituted products can be obtained. rsc.org Similarly, 2,4,6-trichloro-1,3,5-triazine reacts with 2-thienyllithium (B1198063) to yield di- or triaryl-1,3,5-triazines. thieme-connect.de

These cross-coupling reactions provide a robust pathway for introducing a wide array of alkyl, aryl, and vinyl groups onto the triazine core, significantly expanding the synthetic utility of this compound and its derivatives. thieme-connect.com

Table 1: Examples of Reactions with Grignard and Organometallic Reagents This table is interactive. Click on the headers to sort the data.

| Organometallic Reagent | Chloro-Triazine Substrate | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | 2,4,6-Trichloro-1,3,5-triazine | None specified | 2-Chloro-4,6-diphenyl-1,3,5-triazine | |

| 9-anthryl lithium | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | PdCl₂(dppf)₂ | 2-(Anthracen-9-yl)-4,6-dimethoxy-1,3,5-triazine | rsc.org |

| Nonyl magnesium bromide | Methyl p-chlorobenzoate (example of Grignard coupling) | Tris(acetylaceto)iron(III) | p-Nonyl benzoic acid | byjus.com |

| 2-thienyllithium | 2,4-Dichloro-6-(2-thienyl)-1,3,5-triazine | None specified | 2-Chloro-4,6-di(2-thienyl)-1,3,5-triazine | thieme-connect.de |

Oxidative and Reductive Transformations

While nucleophilic substitution is the most common reaction pathway, this compound and its derivatives can undergo oxidative and reductive transformations under specific conditions.

Oxidative Transformations Direct oxidation of the this compound ring is not commonly reported, but oxidative degradation pathways have been studied, particularly for substituted triazines. For example, the degradation of 2-chloro-4,6-diamino-1,3,5-triazine can be initiated by an advanced photo-Fenton process. scirp.org In this mechanism, the degradation begins with the substitution of the chlorine atom by a hydroxyl group. Subsequently, the amino groups are oxidized by hydroxyl radicals to form nitro groups, yielding 2-hydroxy-4,6-dinitro-1,3,5-triazine. scirp.org This intermediate then undergoes further transformation to cyanuric acid and nitrate (B79036) ions. scirp.org Ruthenium-catalyzed oxidative annulation has also been used to synthesize complex indole-functionalized triazines. mdpi.com

Reductive Transformations Reductive dechlorination is a key transformation for chloro-s-triazines. Zero-valent iron (Fe) has been shown to effectively dechlorinate various chlorinated triazines, including 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). casaverdeambiental.com.br The reaction proceeds via hydrogenolysis, where the chlorine atom is replaced by a hydrogen atom. casaverdeambiental.com.br The rate of this reduction is highly dependent on pH, with faster degradation observed at lower pH values. casaverdeambiental.com.br This is attributed to the mechanism likely involving the protonated form of the triazine, which is more susceptible to reduction. casaverdeambiental.com.br For CDMT and other triazines like terbutylazine, the primary product observed from this reductive process is the corresponding dehalogenated triazine. casaverdeambiental.com.br

Table 2: Summary of Oxidative and Reductive Processes This table is interactive. Click on the headers to sort the data.

| Transformation Type | Substrate | Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | 2-Chloro-4,6-diamino-1,3,5-triazine | Photo-Fenton Process (UV/H₂O₂/Fe²⁺) | 2-Hydroxy-4,6-diamino-1,3,5-triazine, then 2-Hydroxy-4,6-dinitro-1,3,5-triazine | scirp.org |

| Reduction | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Zero-valent iron (Fe), controlled pH | Dehalogenated triazine (4,6-dimethoxy-1,3,5-triazine) | casaverdeambiental.com.br |

| Reduction | Terbutylazine (2-chloro-4-ethylamino-6-tert-butylamino-1,3,5-triazine) | Zero-valent iron (Fe), controlled pH | Dehalogenated terbutylazine | casaverdeambiental.com.br |

Hydrolytic Stability and Pathways

This compound and related compounds, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), are susceptible to hydrolysis. vulcanchem.comoecd.org The stability is significantly influenced by the reaction conditions, particularly pH. The highly electron-deficient nature of the s-triazine ring makes the carbon atom attached to the chlorine an electrophilic center, readily attacked by nucleophiles like water.

The hydrolysis pathway involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. oecd.org For multiply chlorinated triazines, this process occurs sequentially. The hydrolysis of cyanuric chloride first yields 2,4-dichloro-6-hydroxy-1,3,5-triazine, which can then be hydrolyzed to 2-chloro-4,6-dihydroxy-1,3,5-triazine. oecd.org The final hydrolysis product is cyanuric acid [1,3,5-triazine-2,4,6(1H,3H,5H)-trione]. oecd.org The rate of disappearance for cyanuric chloride in aqueous media is very rapid. oecd.org

The rate of hydrolysis can be slower in neutral or alkaline media compared to acidic conditions for certain triazine derivatives. oecd.org However, for other triazines, hydrolysis is noted to be pronounced under alkaline conditions due to the labile chlorine substituent. vulcanchem.com The presence of transition metal ions can also induce hydrolysis, leading to the formation of oxalate (B1200264) as a result of ring cleavage. researchgate.net

Table 3: Hydrolysis Products of Chloro-s-Triazines This table is interactive. Click on the headers to sort the data.

| Starting Material | Reaction | Intermediate/Final Product(s) | Reference |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | Stepwise Hydrolysis | 2,4-Dichloro-6-hydroxy-1,3,5-triazine | oecd.org |

| 2,4-Dichloro-6-hydroxy-1,3,5-triazine | Hydrolysis | 2-Chloro-4,6-dihydroxy-1,3,5-triazine | oecd.org |

| 2-Chloro-4,6-dihydroxy-1,3,5-triazine | Hydrolysis | Cyanuric acid | oecd.org |

Derivatization and Applications As a Chemical Reagent

Versatility as a Building Block in Organic Synthesis

2-Chloro-1,3,5-triazine and its parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, are fundamental building blocks in organic synthesis. researchgate.netresearchgate.net The key to their utility lies in the sequential and controlled substitution of the chlorine atoms with various nucleophiles. daneshyari.comfrontiersin.org The reactivity of the chlorine atoms on the triazine ring is attenuated with each successive substitution, allowing for a stepwise approach to creating mono-, di-, and tri-substituted triazine derivatives. daneshyari.comwiley.com

This controlled reactivity is often governed by temperature:

The first substitution can typically be achieved at temperatures around 0°C. daneshyari.com

The second substitution generally occurs at room temperature. daneshyari.com

The third substitution requires elevated temperatures, often above 60°C. daneshyari.comwiley.com

This stepwise substitution allows for the introduction of different functional groups onto the same triazine core, making it a valuable scaffold for creating diverse molecular structures. daneshyari.comclockss.org Nucleophiles such as amines, alcohols, thiols, and Grignard reagents can be employed to construct a vast array of triazine-based compounds. researchgate.net This versatility makes chlorotriazines essential precursors for synthesizing materials like dyes, optical brighteners, and polymers. researchgate.net Furthermore, derivatives of this compound are used to synthesize more complex heterocyclic systems and are instrumental in creating dendrimers and other macromolecular structures. researchgate.net

Role in Peptide Synthesis and Coupling Reactions

One of the most significant applications of this compound derivatives is in the formation of amide bonds, a critical step in peptide synthesis. researchgate.netxdbiochems.com These reagents offer mild reaction conditions and high efficiency, minimizing common side reactions like racemization. researchgate.netleapchem.com

The development of specialized coupling reagents derived from this compound has been a major advancement in peptide chemistry. bachem.comuni-kiel.de The most prominent of these are 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and its quaternary ammonium (B1175870) salt derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). leapchem.comwikipedia.org

CDMT was introduced as a new coupling reagent that facilitates peptide synthesis in high yields (75-98%) under mild conditions with minimal racemization. thieme-connect.com A key advantage of CDMT is that the triazine byproducts are weakly basic and can be easily removed by washing with dilute acids, simplifying purification. thieme-connect.com

DMTMM is formed by the reaction of CDMT with N-methylmorpholine (NMM) and is often used directly. wikipedia.orgdiva-portal.org It is stable, even in protic solvents, and is highly effective for amide bond formation. bachem.comacs.org The development of these reagents has provided chemists with powerful tools for constructing complex peptides, including those containing sterically hindered or non-coded amino acids. uni-kiel.de

Below is a table comparing prominent triazine-based coupling reagents:

Table 1: Comparison of Triazine-Based Coupling Reagents| Reagent Name | Acronym | Key Features | Primary Applications |

|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | Stable solid, requires a tertiary amine co-reagent (like NMM), allows for high yields and low racemization. leapchem.comthieme-connect.combiosynth.com | Peptide synthesis, amide and ester formation, synthesis of complex natural products. leapchem.combiosynth.comgoogle.com |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Pre-activated quaternary salt of CDMT, stable in protic solvents, often used in a one-pot procedure. wikipedia.orgdiva-portal.orgacs.org | Peptide coupling, amide synthesis in aqueous or alcoholic media, functionalization of biomolecules like hyaluronic acid. bachem.comdiva-portal.org |

| 2-Chloro-4,6-diphenoxy-1,3,5-triazine | Used to prepare stable P-triazinylphosphonium salts which are highly efficient coupling reagents. researchgate.net | Peptide bond synthesis via "superactive" triazine esters. researchgate.net |

The mechanism of amide bond formation using triazine-based reagents involves the activation of a carboxylic acid. uni-kiel.dewikipedia.org In a typical reaction using CDMT, the process is initiated by the addition of a tertiary amine, such as N-methylmorpholine (NMM). researchgate.net

The proposed mechanism proceeds through the following key steps:

Formation of the Quaternary Ammonium Salt : CDMT reacts with the tertiary amine (e.g., NMM) to form a highly reactive quaternary triazinylammonium salt intermediate, such as DMTMM. researchgate.netresearchgate.netmdpi.com

Activation of the Carboxylic Acid : The carboxylate anion of the N-protected amino acid displaces the tertiary amine from the quaternary salt. This forms a "super active" triazinyl ester intermediate (e.g., a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine). researchgate.netacs.orgresearchgate.net This active ester is highly susceptible to nucleophilic attack.

Amide Bond Formation : The amino group of the second amino acid (or amine) attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct. acs.org

This process is highly efficient and minimizes the risk of racemization at the chiral center of the amino acid, a critical concern in peptide synthesis. researchgate.netacs.org The stability of the triazine ring and the nature of the activated intermediate contribute to the clean and high-yielding transformations. leapchem.com

Activating Agent for Carboxylic Acids and Other Functional Group Transformations

Beyond peptide synthesis, this compound derivatives are general and powerful activating agents for carboxylic acids, enabling a variety of functional group transformations. researchgate.netleapchem.com The activated triazinyl ester intermediate can react with a range of nucleophiles, not just amines. smolecule.com

This reactivity allows for the synthesis of:

Esters : By reacting the activated carboxylic acid with an alcohol. biosynth.comsmolecule.com

Lactones : Through intramolecular cyclization of hydroxy acids. leapchem.com

Acid Anhydrides : Useful synthetic intermediates. acs.org

Hydroxamates and Weinreb Amides : Important functional groups in medicinal chemistry and organic synthesis. biosynth.com

The parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), can also be used to activate carboxylic acids for reduction to their corresponding alcohols using a reducing agent like sodium borohydride, a transformation that proceeds in high yield and without racemization for N-protected amino acids. researchgate.net Derivatives of TCT have also been developed as reagents for introducing protecting groups like Boc and Fmoc onto amines. researchgate.net Furthermore, the TCT/DMF complex can mediate the Beckmann rearrangement of ketoximes. researchgate.net

Table 2: Functional Group Transformations using Triazine Reagents

| Starting Material | Reagent System | Product | Application |

|---|---|---|---|

| Carboxylic Acid + Amine | CDMT/NMM or DMTMM | Amide | Peptide synthesis, general amide formation. xdbiochems.combiosynth.com |

| Carboxylic Acid + Alcohol | CDMT/NMM or DMTMM | Ester | General esterification. biosynth.comsmolecule.com |

| N-Protected Amino Acid | TCT, then NaBH₄ | N-Protected Amino Alcohol | Reduction without racemization. researchgate.net |

| Ketoxime | TCT/DMF | Amide/Lactam | Beckmann Rearrangement. researchgate.net |

| Thiol | TCT/DMSO | Disulfide | Oxidation. researchgate.net |

| Alcohol | TCT/DMSO | Aldehyde/Ketone | Swern-type Oxidation. researchgate.net |

Applications in Combinatorial Chemistry and Solid-Phase Synthesis

The stepwise reactivity and trifunctional nature of the triazine core make it an ideal scaffold for combinatorial chemistry and solid-phase synthesis. clockss.orgresearchgate.net By anchoring a triazine unit to a solid support (resin), a library of diverse compounds can be generated through sequential substitution reactions. researchgate.netnih.gov

2,4,6-trichloro-1,3,5-triazine can be attached to an amino-functionalized resin. researchgate.netcolab.ws The two remaining chlorine atoms can then be displaced in a stepwise manner with different building blocks (e.g., amines, thiols), leading to the creation of large libraries of trisubstituted triazine compounds. researchgate.netgoogle.com This strategy is highly valuable for drug discovery and materials science, as it allows for the rapid synthesis and screening of many distinct molecules. researchgate.net

The use of linkers is also a key strategy. For instance, a thiouronium-based solid-phase synthesis has been developed where the triazine scaffold is assembled stepwise on a solid support, providing access to a wide range of mono-, bi-, and spirocyclic compounds. nih.gov Another approach involves using a triazene (B1217601) function to anchor a molecule to a polymer support, which can then be cleaved under mild conditions. nih.gov These solid-phase methods streamline synthesis and purification, making the exploration of chemical space around the triazine core highly efficient. wiley.comresearchgate.net

Applications in Materials Science and Advanced Materials

Monomer for Covalent Triazine Polymers (CTPs)

Covalent triazine-based frameworks (CTFs) or polymers (CTPs) are a class of porous organic polymers that have garnered significant attention for their exceptional thermal and chemical stability. researchgate.netrsc.org These materials are constructed from aromatic 1,3,5-triazine (B166579) rings linked by strong covalent bonds, creating a robust and porous network. researchgate.netnih.gov The nitrogen-rich structure of these frameworks makes them promising candidates for applications in gas storage and separation, particularly for CO2 capture. nih.govrsc.org

The synthesis of porous CTPs and CTFs typically requires monomers with at least two reactive sites to build a polymer network. The most common precursor for these materials is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where its three reactive chlorine atoms can be substituted to form a highly cross-linked, two-dimensional or three-dimensional framework. researchgate.netrsc.org Friedel-Crafts reactions catalyzed by Lewis acids like aluminum chloride (AlCl₃) or methanesulfonic acid are common methods to polymerize cyanuric chloride with various aromatic linkers, yielding porous materials with high surface areas. researchgate.net

In these syntheses, 2-chloro-1,3,5-triazine derivatives function as crucial intermediates. The stepwise substitution of cyanuric chloride allows for the introduction of different functional groups. A typical reaction might involve replacing one or two chlorine atoms, creating a di-chloro or mono-chloro triazine derivative. researchgate.netmdpi.com This intermediate can then be used in subsequent polymerization or functionalization steps. While a simple this compound would act as a chain terminator rather than a framework builder, disubstituted 2-chloro-triazines are pivotal in creating asymmetric and functionally complex frameworks.

Table 1: Examples of Covalent Triazine Frameworks and their Properties

| Framework Name | Monomers Used | Synthesis Method | BET Surface Area (m²/g) | Application Highlight |

|---|---|---|---|---|

| TDPDB | N,N′-diphenyl-N,N′-di(m‐tolyl)benzidine (DPDB) and 2,4,6-trichloro-1,3,5-triazine (TCT) | Friedel-Crafts Polymerization | 592 | Iodine Capture researchgate.net |

| pBN-CTF | 4,4′-(phenazine-5,10-diyl)dibenzonitrile (pBN) | Ionothermal Synthesis | up to 1460 | CO₂ Adsorption nih.gov |

| PCTF-4 | Triphenylamine-core aromatic nitrile with benzothiadiazole | Ionothermal Synthesis | 1404 | CO₂ Adsorption and Selectivity rsc.org |

| CTF-1 | 4,4'-Biphenyldicarbonitrile | Ionothermal Synthesis | ~1000 | Hydrogen Storage researchgate.net |

Triazine compounds are widely utilized as cross-linking agents to enhance the thermal stability and mechanical properties of polymers, creating durable duromers and elastomers. trea.com The cross-linking process involves forming a three-dimensional network by connecting polymer chains. For this purpose, a cross-linking agent must possess multiple reactive sites.

Tri-functional triazines, such as those derived from cyanuric chloride, are particularly effective. For example, triazine-trione compounds have been developed as cross-linking agents for high-temperature stable polymers like fluorocarbon polymers. rsc.org These agents can be incorporated into polymer compositions and then cured, often through radiation, to form a cross-linked matrix. trea.com While a simple mono-functional this compound is not suitable as a cross-linker, its derivatives that incorporate other reactive groups can be designed for this purpose. The synthesis of such polyfunctional cross-linkers often proceeds through a 2-chloro-triazine intermediate, where the single chlorine atom is substituted in the final step of the synthesis to attach the triazine core to a polymerizable group.

Development of UV Absorbers and Photostabilizers

Triazine-based compounds are a leading class of ultraviolet (UV) absorbers used to protect polymers, coatings, and plastics from degradation caused by UV radiation. sarex.comsarex.comuvabsorber.com Their function is to absorb harmful UV light, particularly in the UVA and UVB ranges, and dissipate the energy as harmless heat, thus preventing the photo-oxidation of the material. sarex.com Hydroxyphenyl-s-triazines (HPTs) are especially effective and are known for their high thermal stability and excellent compatibility with a wide range of polymers. researchgate.net

The synthesis of these complex UV absorbers begins with cyanuric chloride. wikipedia.org Through sequential, temperature-controlled nucleophilic substitution reactions, the chlorine atoms are replaced with functional groups, typically substituted phenols. A key step in this process is the formation of a 2-chloro-4,6-disubstituted-1,3,5-triazine intermediate. mdpi.com This mono-chloro intermediate is then reacted with another nucleophile to complete the synthesis of the final, often asymmetrical, UV absorber molecule. mdpi.com This stepwise approach allows for the creation of highly tailored molecules with optimized absorption spectra, solubility, and permanence within the polymer matrix. uvabsorber.comresearchgate.net

Table 2: Key Characteristics of Triazine-Based UV Absorbers

| Property | Description | Reference |

|---|---|---|

| Mechanism | Absorption of UV radiation and conversion to thermal energy through a stable intramolecular hydrogen bond. | uvabsorber.com |

| Key Features | High thermal stability, low volatility, broad-spectrum absorption (UVA/UVB), excellent compatibility with polymers. | sarex.comuvabsorber.com |

| Synthesis Precursor | 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride). | wikipedia.org |

| Common Intermediates | 2-Chloro-4,6-disubstituted-1,3,5-triazines. | mdpi.com |

Role in Liquid Crystals and Dendritic Architectures

The rigid, planar structure of the 1,3,5-triazine ring makes it an excellent scaffold for the construction of highly ordered macromolecules like liquid crystals and dendrimers. nih.govencyclopedia.pub Triazine-based dendrimers, in particular, have been developed for applications ranging from drug delivery to materials science. nih.govmdpi.com

The synthesis of these complex, branched architectures is a prime example of the utility of chloro-triazine intermediates. nih.gov The construction of dendrimers is achieved through the iterative and controlled substitution of chlorine atoms on a cyanuric chloride core. mdpi.com

First Substitution: A nucleophile (e.g., a diamine linker) reacts with cyanuric chloride to form a 2,4-dichloro-1,3,5-triazine (B113473) derivative.

Second Substitution: This dichloro-intermediate is then reacted with another nucleophile, leading to the formation of a 2-chloro-4,6-disubstituted-1,3,5-triazine. chim.it This mono-chloro derivative serves as a key building block (a dendron) for the next generation of the dendrimer. mdpi.com

Third Substitution: The final chlorine atom is then substituted to complete the layer or to attach a specific functional group at the periphery.

This precise, stepwise synthesis allows for the creation of monodisperse, perfectly branched dendrimers where each layer (or generation) can be meticulously controlled. nih.govnih.gov Similarly, in liquid crystals, the triazine core helps to induce molecular ordering and the formation of mesogenic phases. nih.govencyclopedia.pub

Intermediates for Dyes and Optical Brighteners

Chlorotriazine derivatives are fundamental to the synthesis of reactive dyes and fluorescent optical brighteners. mdpi.comwikipedia.org Reactive dyes form a covalent bond with the substrate, typically cellulose (B213188) in textiles, resulting in excellent color fastness. The 1,3,5-triazine ring acts as the reactive "hook" that attaches the chromophore (the color-producing part of the molecule) to the fiber.

The synthesis of these dyes relies on the differential reactivity of the chlorine atoms in cyanuric chloride. mdpi.com A chromophore-containing nucleophile is first reacted with cyanuric chloride to displace one chlorine atom, forming a 2-substituted-4,6-dichloro-1,3,5-triazine. A second nucleophile is then added to create a 2,4-disubstituted-6-chloro-1,3,5-triazine intermediate. This remaining chlorine atom is the reactive site that will later form a covalent bond with the hydroxyl groups of cotton or other cellulosic materials under alkaline conditions. wikipedia.org This process is also central to the production of optical brighteners, which are fluorescent compounds that absorb UV light and re-emit it in the blue region of the visible spectrum, making fabrics appear whiter. mdpi.com

Role As a Precursor in Specialized Chemical Syntheses

Intermediate in Agrochemical Synthesis: Herbicides and Pesticides

The 1,3,5-triazine (B166579) moiety is the backbone of a significant class of agrochemicals, particularly herbicides. rasayanjournal.co.in 6-Chloro-1,3,5-triazine-2,4-diamine (B21410), a derivative, is a critical intermediate in the synthesis of widely used herbicides for controlling broadleaf weeds and grasses in various crops. rasayanjournal.co.in The presence of the chlorine atom on the triazine ring enhances its electrophilicity, facilitating the nucleophilic substitution reactions required to produce these active compounds. Derivatives of 2-chloro-1,3,5-triazine are also utilized as precursors for other agrochemicals, including pesticides and plant growth regulators. chemimpex.comevitachem.comasianpubs.org

The synthesis of chlorinated s-triazine herbicides is a prime example of the controlled, stepwise reactivity of chlorotriazine precursors like cyanuric chloride. The process involves the sequential displacement of the three chlorine atoms by different amines at varying temperatures. Generally, the first chlorine atom is substituted at a low temperature (0–5°C), the second at room temperature (25–35°C), and the third at an elevated temperature (80–110°C). rasayanjournal.co.inscholarsresearchlibrary.com This differential reactivity allows for the precise and planned introduction of various alkylamino groups to create specific herbicides. rasayanjournal.co.in

For instance, the synthesis of Atrazine (B1667683), a widely used herbicide, begins with the reaction of cyanuric chloride with ethylamine (B1201723) at a low temperature to substitute the first chlorine. Subsequently, isopropylamine (B41738) is added at a slightly higher temperature to displace the second chlorine, yielding the final product. rasayanjournal.co.in A similar strategy is employed for Simazine (B1681756), where two ethylamine groups are introduced. rasayanjournal.co.in

Table 1: Synthesis Conditions for s-Triazine Herbicides

| Herbicide | Starting Material | Reagents | Reaction Conditions | Reference |

|---|---|---|---|---|

| Simazine | Cyanuric Chloride | Ethylamine, Dioxane | Stage 1: 0-10°C for 3 hours | rasayanjournal.co.in |

| Atrazine | Cyanuric Chloride | 1. Ethylamine2. Isopropylamine | Stage 1: 0-10°C for 3 hoursStage 2: 30-40°C for 6 hours | rasayanjournal.co.in |

Precursor for Pharmaceutical Intermediates and Lead Compounds

The 1,3,5-triazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, antimalarial, and antiviral properties. scholarsresearchlibrary.comclockss.org this compound derivatives serve as versatile precursors for a wide range of pharmaceutical intermediates and lead compounds. cphi-online.comvulcanchem.comallgreenchems.com The ability to functionalize the triazine ring through nucleophilic substitution of the chlorine atom(s) allows for the synthesis of libraries of compounds for drug discovery. scholarsresearchlibrary.comnih.gov For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is widely used as a coupling reagent in peptide synthesis and for activating carboxylic acids in the creation of esters and amides. researchgate.netgoogle.comalzchem.com

The reactivity of the chlorine atom on the triazine ring makes it an excellent starting point for constructing more complex heterocyclic systems. By reacting this compound derivatives with various nucleophiles, a multitude of triazine-bearing heterocycles can be synthesized. derpharmachemica.com These reactions often involve the displacement of the chlorine by amines, thiols, or alcohols, leading to the formation of new C-N, C-S, or C-O bonds. nih.gov This strategy has been used to create hybrid molecules with potential applications as anticancer agents and enzyme inhibitors. clockss.orgvulcanchem.comresearchgate.net For example, a series of novel 1,3,5-triazine derivatives bearing 4-hydroxy coumarin (B35378) and 2-amino pyrazine (B50134) moieties have been synthesized through sequential nucleophilic substitution of cyanuric chloride. derpharmachemica.com

The trifunctional nature of cyanuric chloride makes it an ideal template for assembling complex, highly branched molecular architectures like dendrimers and star-shaped molecules. researchgate.netresearchgate.net The stepwise and controlled substitution of its three chlorine atoms allows for the precise construction of these macromolecules. nih.govresearchgate.net This approach has been leveraged in materials science for applications in organic light-emitting diodes (OLEDs) and in medicinal chemistry to develop multivalent systems. researchgate.netvulcanchem.com The s-triazine core acts as a central scaffold from which different molecular branches can be extended, leading to compounds with tailored properties. researchgate.netresearchgate.net

Table 2: Examples of Pharmaceutical Intermediates from this compound Derivatives

| Precursor | Application/Synthesized Compound | Research Finding | Reference |

|---|---|---|---|

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Pharmaceutical intermediate | Used as a building block in organic synthesis for creating triazine derivatives. | |

| 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine | Precursor for kinase inhibitors | Structural analogs show inhibition of enzymes like GSK-3β, implicated in cancer. | vulcanchem.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Peptide coupling agent | Efficiently promotes amide bond formation while preserving the reactant's optical purity. | researchgate.netgoogle.com |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | Precursor for MurF enzyme inhibitors | Used as a starting material for a series of 2,4,6-trisubstituted 1,3,5-triazines evaluated for antibacterial activity. | clockss.org |

General Building Block for Specialty Chemicals and Fine Chemicals

Beyond agrochemicals and pharmaceuticals, this compound is a key building block for a variety of specialty and fine chemicals. vulcanchem.com Its derivatives are used in the production of dyes, polymers, and resins, where the triazine core can enhance thermal stability and other mechanical properties. The reactive chlorine atom enables the incorporation of the triazine moiety into larger molecular structures, making it a versatile precursor. In materials science, chloro-triazine derivatives are used to synthesize compounds for organic electronic materials, such as electron transport layers in OLEDs, due to their thermal stability and UV absorption properties. vulcanchem.comsarex.com

Environmental Transformation and Fate of 2 Chloro 1,3,5 Triazine Analogues

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of 2-chloro-1,3,5-triazine analogues. The primary pathways for this transformation are photolysis and hydrolysis.

Photolysis, or photochemical degradation, is a significant abiotic process for chlorotriazines in aqueous environments and on soil surfaces. This process is initiated by the absorption of ultraviolet (UV) radiation, typically from sunlight (wavelengths >290 nm), which leads to the breakdown of the parent compound. csbsju.eduresearchgate.net The rate of photodecomposition generally follows first-order kinetics. csbsju.eduresearchgate.net

Two primary mechanisms contribute to the photolytic degradation of chlorotriazines:

Direct Photolysis : Occurs when the triazine molecule itself absorbs light energy, leading to its decomposition.

Indirect Photolysis (Photosensitization) : Involves other substances present in the environment, such as humic acids or hydrogen peroxide, which absorb light and transfer the energy to the triazine molecule, initiating its degradation. csbsju.eduresearchgate.net

The major photochemical reactions observed for chlorotriazine analogues include dechlorination, N-dealkylation, and oxidation of the alkyl side chains. researchgate.netresearchgate.net Dechlorination followed by hydroxylation is a common pathway, leading to the formation of hydroxy-s-triazine derivatives, which are generally less phytotoxic. csbsju.educore.ac.uk For example, the photolysis of atrazine (B1667683) and simazine (B1681756) in natural waters results in the formation of their respective hydroxylated products. csbsju.edu The quantum yields for chlorotriazines in aqueous solutions at 22°C are in the range of 0.048–0.062. tandfonline.com

Key photointermediates formed during the photolysis of chlorotriazine herbicides are presented in the table below.

| Parent Compound | Photointermediate | Transformation Pathway |

|---|---|---|

| Atrazine | Hydroxyatrazine | Dechlorination-Hydroxylation csbsju.edu |

| Simazine | Hydroxysimazine | Dechlorination-Hydroxylation csbsju.edu |

| Atrazine | Deethylatrazine (B13485) (DEA) | N-Dealkylation researchgate.net |

| Atrazine | Deisopropylatrazine (B29266) (DIA) | N-Dealkylation researchgate.net |

| Terbuthylazine (B1195847) | Deethyl-terbuthylazine | N-Dealkylation nih.gov |

Hydrolysis is a critical abiotic degradation pathway for 2-chloro-1,3,5-triazines, particularly in aqueous systems and soils. This reaction involves the nucleophilic substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group from a water molecule. rsc.orglodz.pl This process results in the formation of the corresponding hydroxy-analogue (e.g., hydroxyatrazine from atrazine), which detoxifies the herbicide. core.ac.ukymparisto.fi

The rate of hydrolysis is significantly influenced by the pH of the environment. The reaction is catalyzed by both acidic and alkaline conditions, with the half-life being considerably shorter at extreme pH values compared to neutral pH. ymparisto.firesearchgate.netnih.gov For instance, atrazine is stable to abiotic hydrolysis at neutral pH (pH 7 and 9) but hydrolyzes more rapidly at pH 5. ymparisto.fimst.dk The mechanism is interpreted as a rate-determining nucleophilic attack on the electron-deficient carbon atom of the triazine ring. rsc.org Adsorption to soil colloids and the presence of dissolved organic matter can also enhance the rate of hydrolysis. usgs.gov

| Compound | Hydrolysis Product | Influencing Factors |

|---|---|---|

| Atrazine | Hydroxyatrazine | pH (accelerated in acidic/alkaline conditions), Adsorption to soil colloids usgs.govymparisto.fiusda.gov |

| Simazine | Hydroxysimazine | pH, Adsorption to soil colloids mst.dkepa.gov |

| Cyanuric chloride | Hydroxy analogues | pH rsc.org |

Biotic Degradation Pathways and Microbial Metabolism

Microbial activity is the principal driver of the degradation of this compound analogues in the environment, particularly in soil. nih.govresearchgate.net A diverse range of soil bacteria has evolved metabolic pathways to utilize these compounds as a source of carbon and/or nitrogen. usda.govresearchgate.net

The microbial degradation of chlorotriazines is initiated by a series of enzymatic reactions. The key initial steps are hydrolytic dechlorination and N-dealkylation, catalyzed by specific hydrolases. nih.govresearchgate.net

Enzymatic Dechlorination : This is often the rate-limiting step in the degradation pathway. usda.gov It is catalyzed by enzymes such as atrazine chlorohydrolase (AtzA) and s-triazine hydrolase (TrzN). nih.govnih.gov These enzymes replace the chlorine atom on the triazine ring with a hydroxyl group, yielding non-toxic hydroxy-derivatives. lodz.pl For example, AtzA converts atrazine to hydroxyatrazine. nih.gov

Enzymatic N-Dealkylation : This process involves the removal of the ethyl and isopropyl side chains from the amino groups of the triazine ring. nih.govresearchgate.net This can occur before or after dechlorination. Cytochrome P450 monooxygenases are involved in this pathway, producing metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA). nih.gov Other hydrolases, such as hydroxyatrazine ethylaminohydrolase (AtzB), can also catalyze the removal of alkyl groups from the hydroxylated triazine ring. nih.govexpasy.org

The sequential action of microbial enzymes on this compound analogues results in a cascade of intermediate products. The initial degradation of herbicides like atrazine and simazine leads to the formation of N-dealkylated metabolites (DEA, DIA) and the hydroxylated analogue (hydroxyatrazine). epa.govresearchgate.net

Further metabolism of these initial products continues through dealkylation and deamination reactions. For instance, the degradation of 2-chloro-4,6-diamino-s-triazine (CAAT), a metabolite of atrazine, is initiated by deamination to produce 2-chloro-4-amino-6-hydroxy-s-triazine (CAOT), which is then dechlorinated to ammelide. nih.gov Ultimately, these pathways converge on the formation of cyanuric acid. nih.govresearchgate.netnih.gov Cyanuric acid is then further hydrolyzed by a series of enzymes into ammonia (B1221849) and carbon dioxide, completing the mineralization process. nih.govresearchgate.net

| Parent Compound | Key Enzyme(s) | Major Biodegradation Products |

|---|---|---|

| Atrazine | AtzA, AtzB, AtzC | Hydroxyatrazine, DEA, DIA, N-isopropylammelide, Ammelide, Cyanuric acid researchgate.netresearchgate.netnih.gov |

| Simazine | - | Hydroxysimazine, Deethylsimazine, DIA, DDA epa.govuni-konstanz.de |

| 2-Chloro-4,6-diamino-s-triazine (CAAT) | TriA, AtzB | 2-chloro-4-amino-6-hydroxy-s-triazine (CAOT), Ammelide nih.gov |

| Terbuthylazine | - | Deethyl-terbuthylazine, Terbuthylazine-2-hydroxy researchgate.netresearchgate.net |

Environmental Persistence and Mobility in Different Matrices

The persistence and mobility of this compound analogues and their transformation products are key factors determining their environmental impact. Due to their relatively long half-lives and moderate water solubility, these compounds and their metabolites are frequently detected in soil, surface water, and groundwater. nih.govusgs.govmst.dk

Persistence : Chlorotriazines can be relatively persistent in the environment. Atrazine, for example, has a reported half-life in soil ranging from 42 to 231 days. nih.gov The persistence is influenced by soil properties such as pH, organic matter content, and microbial activity. nih.gov Degradation products can sometimes be more persistent than the parent compound. usgs.gov

Mobility : These compounds are considered mobile in most soil types. who.intregulations.gov Their mobility allows them to leach through the soil profile and contaminate groundwater, which is a significant concern for drinking water quality. nih.govmst.dk The mobility is governed by the compound's water solubility and its tendency to adsorb to soil particles, which is quantified by the organic carbon-water (B12546825) distribution coefficient (Koc). umweltbundesamt.deacs.org Transformation products, particularly the hydroxylated metabolites, tend to be less mobile than the parent chlorotriazines due to stronger sorption to soil organic matter. nih.gov

The combination of persistence and mobility means that these compounds can be transported far from their application site, leading to widespread, low-level environmental contamination. umweltbundesamt.de

Advanced Analytical Methodologies for 2 Chloro 1,3,5 Triazine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures and quantifying the concentration of 2-chloro-1,3,5-triazine and its related compounds. These techniques are widely used in environmental monitoring, food safety, and chemical synthesis.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile triazine compounds. It offers high sensitivity and selectivity, making it suitable for trace-level detection.

In a typical GC-MS analysis, the sample is first vaporized and separated based on the compounds' boiling points and interactions with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the ions are used for identification and quantification.

Research has demonstrated the effectiveness of GC-MS for determining triazine pesticides and their degradation products in drinking water. epa.gov For instance, a method was developed for the analysis of atrazine (B1667683) and its dealkylated chlorotriazine metabolites in water, achieving a limit of detection (LOD) of 0.050 ng and a limit of quantification (LOQ) of 0.10 ppb for several chlorotriazine compounds. acs.org This method involves extraction of water samples with ethyl acetate (B1210297) followed by analysis using GC/MSD in the selected ion monitoring (SIM) mode. acs.org The mean procedural recoveries for atrazine and its metabolites were reported to be between 85% and 98%. acs.org

Another study developed a multiresidue method for analyzing four triazine herbicides and three of their metabolites in water samples using solid-phase extraction (SPE) followed by GC-MS determination. researchgate.net This method demonstrated quantitative recovery for all analyzed compounds, with recoveries ranging from 95.5% to 109.0% and relative standard deviations from 4.4% to 17.5%. researchgate.net The use of a dual-column confirmation procedure and submission for GC/MS confirmation helps in addressing matrix interferences from various water sources. nemi.gov

Table 1: GC-MS Parameters for Triazine Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | epa.govacs.orgresearchgate.net |

| Application | Determination of triazine pesticides and their degradates in water. | epa.govacs.orgresearchgate.net |

| Extraction | Solid-Phase Extraction (SPE) with carbon cartridges or liquid-liquid extraction with ethyl acetate. | epa.govacs.orgresearchgate.net |

| Detection Limit | As low as 0.01 µg L-1 for some compounds. researchgate.net | researchgate.net |

| Quantification Limit | 0.10 ppb for atrazine and its metabolites. acs.org | acs.org |

| Recovery | 85% - 109% | acs.orgresearchgate.net |